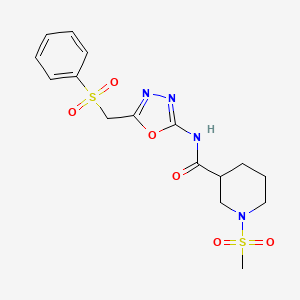![molecular formula C10H17NO2 B2709372 N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide CAS No. 2290823-49-1](/img/structure/B2709372.png)
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and inhibition of this enzyme leads to increased levels of GABA, resulting in enhanced GABAergic neurotransmission. CPP-115 has shown potential in the treatment of several neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
作用機序
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By enhancing GABAergic neurotransmission, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has the potential to reduce seizures, anxiety, and drug-seeking behavior.
Biochemical and physiological effects:
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. This results in reduced neuronal excitability and increased inhibition of neurotransmitter release. N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has also been shown to increase the expression of GABA receptors in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide is its high selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has a short half-life and requires frequent dosing, which can be challenging in animal studies. Additionally, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several areas of future research for N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide. One potential application is in the treatment of alcohol use disorder, as GABAergic neurotransmission plays a critical role in alcohol withdrawal and craving. N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide may also have potential in the treatment of other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further optimization of the synthesis method may lead to the development of more potent and selective GABA aminotransferase inhibitors.
合成法
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide can be synthesized via a multi-step process involving the reaction of cyclopentanone with methyl magnesium bromide, followed by reduction with lithium aluminum hydride and subsequent reaction with cyclobutanecarbonyl chloride. This synthesis method has been optimized to produce high yields of pure N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide.
科学的研究の応用
N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has been shown to reduce seizures and increase the effectiveness of antiepileptic drugs. It has also been shown to reduce drug-seeking behavior in animal models of addiction and anxiety-like behavior in models of anxiety disorders. In clinical trials, N-[(1R,2R)-2-Hydroxycyclopentyl]cyclobutanecarboxamide has shown promise as a treatment for cocaine addiction and has been well-tolerated with minimal side effects.
特性
IUPAC Name |
N-[(1R,2R)-2-hydroxycyclopentyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-9-6-2-5-8(9)11-10(13)7-3-1-4-7/h7-9,12H,1-6H2,(H,11,13)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDWOOMALFNLHV-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)

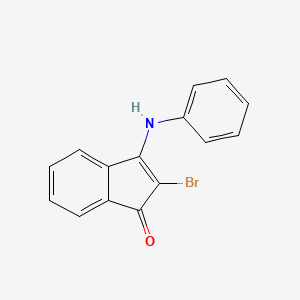

![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)
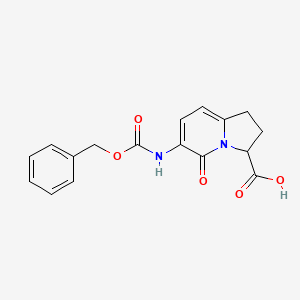
![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)
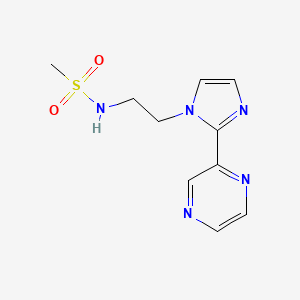

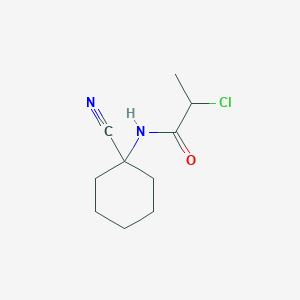

![2-(3,4-Dimethoxyphenyl)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-1-benzofuran](/img/structure/B2709309.png)
